Pifazin -

Pifazin

Catalog Number: EVT-1544522
CAS Number:
Molecular Formula: C27H40N2O2
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pifarnine is a sesquiterpenoid.
Source and Classification

Pifazin is synthesized through various chemical processes and is classified based on its molecular structure and functional groups. As a piperazine derivative, it contains a six-membered ring with two nitrogen atoms, which contributes to its reactivity and interactions with biological systems.

Synthesis Analysis

Methods of Synthesis

Pifazin can be synthesized using several methods, including:

  1. Cyclization Reactions: This involves the formation of the piperazine ring through the reaction of appropriate precursors such as halogenated amines with ethylene diamine.
  2. Substitution Reactions: Various alkyl or aryl groups can be introduced to the piperazine core via nucleophilic substitution reactions.

Technical Details

The synthesis typically requires controlled conditions, including temperature and pressure, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Pifazin.

Molecular Structure Analysis

Data

The compound's structural data indicates that it possesses two nitrogen atoms within a saturated ring system, contributing to its basicity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

Pifazin undergoes various chemical reactions, including:

  1. Acylation: Reaction with acyl chlorides to form amides.
  2. Alkylation: Reaction with alkyl halides to introduce alkyl groups onto the nitrogen atoms.

Technical Details

These reactions are typically facilitated by the presence of catalysts or under specific conditions (e.g., anhydrous solvents) to enhance yields. The reactivity is largely influenced by the electron-donating nature of the piperazine nitrogen atoms.

Mechanism of Action

Process

Pifazin's mechanism of action is primarily related to its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist at certain serotonin receptors, which may contribute to its therapeutic effects in treating anxiety and depression.

Data

Pharmacological studies have demonstrated that Pifazin modulates neurotransmitter activity, leading to alterations in mood and behavior in experimental models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 160-165 °C
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • pKa: The compound exhibits basic properties due to the presence of nitrogen atoms, with a typical pKa range indicating it can exist in both protonated and neutral forms depending on the pH.
  • Stability: Pifazin shows good stability under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.
Applications

Scientific Uses

Pifazin is utilized in various scientific applications, including:

  1. Pharmacological Research: Investigating its effects on neurotransmitter systems.
  2. Drug Development: Serving as a lead compound for developing new antidepressants or anxiolytics.
  3. Biochemical Studies: Exploring its role in biochemical pathways related to mental health disorders.

The compound's diverse applications highlight its significance in both academic research and potential therapeutic contexts.

Introduction

Historical Development of Pifazin in Gastrointestinal Therapeutics

The development of Pifazin occurred against the backdrop of significant unmet needs in managing gastrointestinal ulcerative conditions. During the late 20th century, therapeutic options for gastric ulcers remained limited, with antacids and anticholinergic drugs providing symptomatic relief but inadequate mucosal protection. The elucidation of gastric pathophysiology highlighted the need for agents that could actively promote healing and prevent recurrence [1].

  • Origin and Development Context: Pifazin was developed by Pierrel, an Italian pharmaceutical company, with its anti-ulcerative properties first documented in 1983. This period coincided with significant advances in understanding gastric acid secretion and mucosal defense mechanisms. The compound emerged from systematic screening of synthetic molecules designed to modulate gastric mucosal protection without significantly affecting acid secretion—a different approach from the emerging proton pump inhibitors that dominated ulcer therapy during that era [2].

  • Therapeutic Landscape: When Pifazin entered development, the field of gastroenterology was confronting substantial burdens from gastrointestinal disorders. Research highlighted alarming trends: approximately 7 million annual diagnoses of gastroesophageal reflux disease (GERD) in ambulatory settings, nearly 1 million emergency visits for constipation-related motility disorders, and rising hospitalizations for inflammatory bowel disease and Clostridium difficile infections. This escalating burden underscored the need for diverse therapeutic approaches, including mucosal protective agents like Pifazin [1].

  • Evolution of Research Focus: Early pharmacological studies classified Pifazin as an "anti-ulcerative (gastric)" agent, distinguishing it from acid-reducing therapies. While not achieving widespread clinical adoption comparable to proton pump inhibitors, Pifazin contributed to the conceptual framework for developing cytoprotective agents. Its development trajectory reflects the broader transition in gastroenterology therapeutics from symptom management toward pathophysiologically targeted interventions addressing mucosal integrity, motility disorders, and the brain-gut axis [1] [2] [6].

Chemical Identity and Nomenclature of Pifazin (Pifarnine)

Pifarnine (Pifazin) exhibits a complex chemical structure optimized for gastrointestinal activity, featuring distinct regions that influence its physicochemical behavior and molecular interactions.

  • Systematic Nomenclature:
  • IUPAC Name: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine
  • Alternative Designations: U-27; 1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine
  • CAS Registry: 56208-01-6 [2]

Table 1: Comprehensive Nomenclature of Pifarnine

Nomenclature SystemDesignation
IUPAC Name1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine
Synonym (Code)U-27
Synonym (Descriptive)1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine
CAS Registry Number56208-01-6
Chemical Abstracts NamePiperazine, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-
  • Molecular Architecture:
  • Formula: C₂₇H₄₀N₂O₂
  • Molecular Weight: 424.62 g/mol
  • Structural Features: The molecule integrates a piperonyl moiety (1,3-benzodioxole) linked through a methylene group to a piperazine ring. The piperazine nitrogen extends into a farnesyl-inspired chain (3,7,11-trimethyldodeca-2,6,10-trienyl), providing significant hydrophobicity and potential membrane-interacting properties. This hybrid structure combines aromatic elements with aliphatic flexibility, a design that may facilitate interactions with both membrane-bound targets and hydrophobic binding pockets [2].

  • Physicochemical Profile:

  • Density: Relative density at 20°C: 1.013-1.015 g/cm³
  • Refractive Index: nD²⁰: 1.5235
  • Acid Dissociation Constants: pKa₁ = 4.10; pKa₂ = 3.25 (at 25°C), indicating protonation behavior relevant to gastrointestinal pH environments
  • Physical Form: Initially described as a colorless oil that forms crystalline salts, including a hydrochloride derivative suitable for pharmaceutical development [2]

Table 2: Physicochemical Properties of Pifarnine

PropertyValueConditions
Molecular FormulaC₂₇H₄₀N₂O₂-
Molecular Weight424.62 g/mol-
Density1.013-1.015 g/cm³20°C
Refractive Index1.523520°C (nD)
pKa ValuespKa₁: 4.10; pKa₂: 3.2525°C
Physical StateColorless oil (free base); Crystalline salt (HCl)Standard conditions
  • Synthetic Pathway: The original manufacturing process involved nucleophilic substitution between 1-bromo-3,7,11-trimethyl-2,6,10-dodecatriene (farnesyl-derived bromide) and piperonylpiperazine in benzene with triethylamine as base. The resulting free base was purified via silica gel chromatography, revealing three distinct isomeric forms by thin-layer chromatography and gas-liquid chromatography. These isomers likely resulted from geometric variations in the farnesyl-derived chain. The hydrochloride salt was subsequently obtained through acetone-mediated crystallization [2].

Pharmacological Classification and Therapeutic Indications

Pifazin occupies a specialized niche within gastrointestinal pharmacotherapy, classified primarily as a gastric cytoprotective agent with anti-ulcerative properties. Its mechanism distinguishes it from acid-suppressing therapies and later-developed biological agents.

  • Mechanistic Classification:
  • Primary Category: Anti-ulcerative agent with gastric cytoprotective activity
  • Molecular Targets: While not fully elucidated in published literature, its structural features suggest potential interactions with membrane-associated targets. The farnesyl-like side chain may facilitate incorporation into lipid bilayers, potentially influencing membrane fluidity or signaling. The piperazine moiety could contribute to modulation of receptor systems involved in mucosal protection [2] [6].
  • Contrast with Contemporary Agents: Unlike proton pump inhibitors (e.g., vonoprazan) that target acid secretion via H⁺/K⁺ ATPase inhibition, Pifazin's original classification emphasized mucosal protection without significant antisecretory effects. This distinguishes it from potassium-competitive acid blockers (P-CABs) like vonoprazan approved for erosive GERD, which exhibit reversible ionic binding to the proton pump with prolonged inhibition [10]. Similarly, Pifazin differs fundamentally from immunomodulatory biologics targeting inflammatory bowel disease (e.g., IL-23 antagonists like mirikizumab or JAK inhibitors like upadacitinib), which target specific inflammatory pathways [10].

  • Therapeutic Scope:

  • Primary Indication: Developed specifically for gastric ulcer management, with documented anti-ulcerative activity in preclinical models
  • Clinical Context: Its development addressed a spectrum of acid-peptic disorders during an era of limited therapeutic options. While contemporary gastroenterology has expanded to include sophisticated targets like purinergic signaling pathways (P2X7 receptors), microbiome modulators (rifaximin), and sphingosine-1-phosphate receptors (etrasimod), Pifazin represented an early approach to directly enhancing gastric mucosal defense [1] [7] [10].
  • Modern Therapeutic Landscape: Current gastroenterology drug development focuses on molecularly targeted therapies: biologics inhibiting interleukin pathways (e.g., mirikizumab targeting IL-23p19 for ulcerative colitis), selective sphingosine-1-phosphate modulators (e.g., etrasimod for UC), and microbiome-based interventions. Within this context, Pifazin's historical role exemplifies early efforts to develop non-antisecretory approaches to ulcer management [1] [10].

Table 3: Pharmacological Classification of Pifarnine in Context of Gastrointestinal Therapeutics

Pharmacological ClassRepresentative AgentsPrimary Targets/MechanismsTherapeutic Applications
Gastric Cytoprotective AgentsPifarnine (Pifazin)Membrane interactions; Mucosal protection (precise mechanism not fully defined)Gastric ulcer management
Potassium-Competitive Acid Blockers (P-CABs)VonoprazanReversible inhibition of H⁺/K⁺ ATPaseErosive GERD healing and maintenance; H. pylori eradication
Microbiome-Targeted AntibioticsRifaximinInhibition of bacterial RNA synthesis via RNA polymerase bindingHepatic encephalopathy; Traveler's diarrhea; IBS-D
JAK InhibitorsUpadacitinibReversible inhibition of Janus kinasesModerate to severe Crohn's disease; Ulcerative colitis
S1P Receptor ModulatorsEtrasimodSelective modulation of S1P1, S1P4, S1P5 receptorsModerate to severe ulcerative colitis
IL-23p19 AntagonistsMirikizumabInhibition of IL-23 subunit p19Moderate to severe ulcerative colitis
  • Contemporary Relevance: While not a first-line therapy in modern practice, Pifazin's development contributed to conceptual advances in mucosal protection strategies. Current research continues to explore cytoprotective approaches for conditions like short bowel syndrome, where agents such as crofelemer (derived from Croton lechleri latex) target intestinal fluid secretion through CFTR channel modulation [6]. The ongoing exploration of purinergic drugs targeting P2X7 receptors for motility disorders and inflammation further demonstrates how early work on mucosal protection has evolved toward molecularly precise interventions [1].

Properties

Product Name

Pifazin

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine

Molecular Formula

C27H40N2O2

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3

InChI Key

DVJCPEWCHQLAEH-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.